2-[4-(Bromomethyl)phenyl]-6-phenyl-4H-pyran-4-one
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Overview
Description
2-[4-(Bromomethyl)phenyl]-6-phenyl-4H-pyran-4-one is an organic compound that features a bromomethyl group attached to a phenyl ring, which is further connected to a pyranone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Bromomethyl)phenyl]-6-phenyl-4H-pyran-4-one typically involves multi-step organic reactions. One common method includes the bromination of a precursor compound using N-bromosuccinimide (NBS) in the presence of a radical initiator . The reaction conditions often require a solvent like carbon tetrachloride and a temperature range of 60-80°C to facilitate the bromination process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
2-[4-(Bromomethyl)phenyl]-6-phenyl-4H-pyran-4-one undergoes several types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction of the compound can lead to the formation of alcohols or alkanes.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
Substitution: Formation of substituted phenyl derivatives.
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Scientific Research Applications
2-[4-(Bromomethyl)phenyl]-6-phenyl-4H-pyran-4-one has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[4-(Bromomethyl)phenyl]-6-phenyl-4H-pyran-4-one involves its interaction with biological molecules through its bromomethyl group. This group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to modifications that can alter biological activity . The compound may also interact with specific molecular targets and pathways, influencing cellular processes such as signal transduction and gene expression .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-[4-(Bromomethyl)phenyl]-6-phenyl-4H-pyran-4-one is unique due to its combination of a bromomethyl group with a pyranone structure, which imparts distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
111736-02-8 |
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Molecular Formula |
C18H13BrO2 |
Molecular Weight |
341.2 g/mol |
IUPAC Name |
2-[4-(bromomethyl)phenyl]-6-phenylpyran-4-one |
InChI |
InChI=1S/C18H13BrO2/c19-12-13-6-8-15(9-7-13)18-11-16(20)10-17(21-18)14-4-2-1-3-5-14/h1-11H,12H2 |
InChI Key |
KPKYWUKIXFWXQN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)C=C(O2)C3=CC=C(C=C3)CBr |
Origin of Product |
United States |
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